An In-depth Technical Guide to the Synthesis and Characterization of n-Methyl-n-phenylprop-2-enamide
An In-depth Technical Guide to the Synthesis and Characterization of n-Methyl-n-phenylprop-2-enamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of n-Methyl-n-phenylprop-2-enamide, a valuable compound in organic synthesis and materials science. This document details a common synthetic protocol and outlines the expected analytical data for its characterization, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Introduction
n-Methyl-n-phenylprop-2-enamide, also known as N-methyl-N-phenylacrylamide, is an organic compound with the chemical formula C₁₀H₁₁NO. Its structure, featuring a vinyl group conjugated to an amide, makes it a versatile monomer for polymerization and a useful intermediate in various organic transformations. This guide presents a detailed experimental procedure for its synthesis via the acylation of N-methylaniline and provides a thorough analysis of its spectroscopic characterization.
Synthesis of n-Methyl-n-phenylprop-2-enamide
A common and effective method for the synthesis of n-Methyl-n-phenylprop-2-enamide is the Schotten-Baumann reaction, which involves the acylation of N-methylaniline with acryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol:
Materials:
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N-methylaniline
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Acryloyl chloride
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Triethylamine (Et₃N)
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Dichloromethane (CH₂Cl₂) (anhydrous)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel (for column chromatography)
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Hexanes and Ethyl Acetate (for chromatography)
Procedure:
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To a solution of N-methylaniline (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath (0 °C), add triethylamine (1.2 equivalents).
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Slowly add acryloyl chloride (1.1 equivalents) dropwise to the stirred solution. The reaction mixture may become cloudy as triethylamine hydrochloride precipitates.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
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Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure n-Methyl-n-phenylprop-2-enamide.
Yield:
While yields can vary depending on the scale and specific conditions, this method typically provides good to excellent yields of the desired product.
Characterization of n-Methyl-n-phenylprop-2-enamide
The structure and purity of the synthesized n-Methyl-n-phenylprop-2-enamide can be confirmed by a combination of spectroscopic techniques.
Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C₁₀H₁₁NO |
| Molecular Weight | 161.20 g/mol |
| Appearance | Typically a colorless to pale yellow oil or solid |
| CAS Number | 6273-94-5 |
Spectroscopic Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hertz are summarized below.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phenyl-H | 7.20 - 7.40 | m | - |
| Vinyl-H (trans to C=O) | 6.30 - 6.45 | dd | J ≈ 16.8, 1.8 |
| Vinyl-H (cis to C=O) | 6.10 - 6.25 | dd | J ≈ 16.8, 10.2 |
| Vinyl-H (geminal) | 5.60 - 5.75 | dd | J ≈ 10.2, 1.8 |
| N-Methyl-H | 3.40 - 3.50 | s | - |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
The ¹³C NMR spectrum reveals the different carbon environments within the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Amide) | 165 - 167 |
| Phenyl-C (ipso) | 142 - 144 |
| Phenyl-C | 128 - 130 |
| Vinyl-CH | 128 - 130 |
| Vinyl-CH₂ | 127 - 129 |
| N-Methyl-C | 37 - 39 |
Infrared (IR) Spectroscopy:
The IR spectrum shows the characteristic vibrational frequencies of the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3060 | C-H stretch | Aromatic |
| ~2930 | C-H stretch | Aliphatic (N-CH₃) |
| ~1660 | C=O stretch | Amide |
| ~1620 | C=C stretch | Alkene |
| ~1590, ~1490 | C=C stretch | Aromatic ring |
| ~980, ~920 | =C-H bend | Alkene (out-of-plane) |
| ~770, ~700 | C-H bend | Aromatic (out-of-plane) |
Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Proposed Fragment |
| 161 | [M]⁺ (Molecular Ion) |
| 132 | [M - C₂H₅]⁺ |
| 105 | [C₆H₅N(CH₃)]⁺ |
| 77 | [C₆H₅]⁺ |
| 55 | [CH₂=CH-C=O]⁺ |
Visualizations
Synthesis Workflow
Caption: Synthesis of n-Methyl-n-phenylprop-2-enamide.
Characterization Logic
Caption: Analytical workflow for characterization.
Conclusion
This technical guide provides a detailed protocol for the synthesis of n-Methyl-n-phenylprop-2-enamide and a comprehensive summary of its characterization data. The provided experimental and analytical information serves as a valuable resource for researchers in organic chemistry, polymer science, and drug development, facilitating the reliable preparation and identification of this important chemical compound.
